molecular formula C29H28BrNO5 B12022851 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12022851
M. Wt: 550.4 g/mol
InChI Key: VCQXWKGCNCXWDQ-RFBIWTDZSA-N
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C29H28BrNO5 and a molecular weight of 550.454 g/mol . This compound is notable for its unique structure, which includes a benzyloxy group, a bromophenyl group, and a pyrrol-2-one core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential biological activities.

    Medicine: Investigating its potential therapeutic properties and mechanisms of action.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C29H28BrNO5

Molecular Weight

550.4 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H28BrNO5/c1-19-16-23(36-18-20-8-4-3-5-9-20)12-13-24(19)27(32)25-26(21-10-6-11-22(30)17-21)31(14-7-15-35-2)29(34)28(25)33/h3-6,8-13,16-17,26,32H,7,14-15,18H2,1-2H3/b27-25-

InChI Key

VCQXWKGCNCXWDQ-RFBIWTDZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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